Sodium salicylate

Catalog No.
S543540
CAS No.
54-21-7
M.F
C7H6NaO3
M. Wt
161.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium salicylate

CAS Number

54-21-7

Product Name

Sodium salicylate

IUPAC Name

sodium;2-hydroxybenzoate

Molecular Formula

C7H6NaO3

Molecular Weight

161.11 g/mol

InChI

InChI=1S/C7H6O3.Na/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10);

InChI Key

REWPEPFZCALMJB-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)[O-])O.[Na+]

Solubility

Soluble in DMSO

Synonyms

Sodium salicylate; Kerasalicyl; Kerosal; Magsalyl;

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)O.[Na]

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)[O-])O.[Na+]

Description

The exact mass of the compound Sodium salicylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757313. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Salicylates - Salicylic Acid. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Preservative. However, this does not mean our product can be used or applied in the same or a similar way.

Anti-inflammatory and Antioxidant Effects

  • Studies investigate the potential of sodium salicylate to mitigate inflammation and oxidative stress.
  • Its mechanism might involve inhibiting NF-kappa B, a molecule crucial in inflammatory response Source: [SCBT Sodium Salicylate: ].
  • Research also suggests its role in reducing reactive oxygen species, molecules that damage cells Source: [Prophylactic consequences of sodium salicylate nanoparticles in cisplatin-mediated hepatotoxicity - PMC - NCBI: ].

Plant Stress Management

  • Research explores the use of sodium salicylate as a plant growth regulator to alleviate stress caused by factors like salinity.
  • Studies suggest it improves plant growth by enhancing antioxidant activity and mitigating the detrimental effects of stressors Source: [Physiological mechanism of sodium salicylate and folcisteine on alleviating salt stress in wheat seedlings | Scientific Reports - Nature].

Antibacterial Properties

  • Research investigates the potential of sodium salicylate to combat bacterial biofilms, a major concern in chronic wound infections.
  • Studies indicate that sodium salicylate might disrupt communication pathways within bacteria, hindering biofilm formation and virulence Source: [Sodium Salicylate Influences the Pseudomonas aeruginosa Biofilm Structure and Susceptibility Towards Silver - MDPI: ].

Solubility Enhancement

  • Sodium salicylate's high solubility in water makes it a valuable tool in research settings.
  • For instance, it can be used to increase the solubility of other compounds like caffeine, facilitating research and potential applications Source: [Influence of Sodium Salicylate on Self-Aggregation and Caffeine Solubility in Water—A New Hypothesis from Experimental and Computational Data - PMC - NCBI]

Sodium salicylate is the sodium salt of salicylic acid, characterized by the chemical formula C₇H₅NaO₃. It appears as a shiny white powder with an aromatic taste and is soluble in water. This compound belongs to the class of salicylates, which are derivatives of salicylic acid. Sodium salicylate is notable for its analgesic and anti-inflammatory properties, making it a useful compound in various medicinal applications. It can be synthesized through several methods, primarily involving the reaction of sodium phenolate with carbon dioxide under specific conditions of temperature and pressure .

As mentioned earlier, sodium salicylate's primary mechanism of action is through the inhibition of COX enzymes. This reduces the production of prostaglandins, which are signaling molecules involved in pain, inflammation, and fever [].

, particularly those involving its conversion back to salicylic acid. A significant reaction is the hydrolysis of sodium salicylate, which can yield salicylic acid when treated with a strong acid. Additionally, upon heating, sodium salicylate can decompose into phenol and carbon dioxide:

C7H5NaO3C6H5OH+CO2+Na+C_7H_5NaO_3\rightarrow C_6H_5OH+CO_2+Na^+

This decomposition typically occurs at elevated temperatures . Furthermore, sodium salicylate can act as a chelating agent, particularly with iron(III) ions, forming stable complexes that can influence biological systems .

Sodium salicylate exhibits several biological activities, primarily as an anti-inflammatory and analgesic agent. It functions as a non-steroidal anti-inflammatory drug (NSAID), similar to aspirin, but without some of the gastrointestinal side effects associated with acetylsalicylic acid. Sodium salicylate has been shown to induce apoptosis in cancer cells and may serve as a potential alternative for individuals who are sensitive to aspirin . Its mechanism of action involves the inhibition of cyclooxygenase enzymes, leading to reduced synthesis of pro-inflammatory prostaglandins .

The synthesis of sodium salicylate can be achieved through several methods:

  • Kolbe-Schmitt Reaction: This is the most common industrial method where sodium phenolate reacts with carbon dioxide under high temperature (above 165°C) and pressure. This one-step process minimizes by-products and increases yield .
  • Hydrolysis of Aspirin: Sodium salicylate can also be prepared by hydrolyzing acetylsalicylic acid (aspirin) in the presence of a strong base or acid, reversing its synthesis pathway .
  • Refluxing Methyl Salicylate: Historically, sodium salicylate has been synthesized by refluxing methyl salicylate with an excess of sodium hydroxide .

Sodium salicylate has diverse applications across various fields:

  • Pharmaceuticals: Used as an analgesic and antipyretic agent in pain relief formulations.
  • Research: Acts as a phosphor in detecting vacuum ultraviolet radiation due to its fluorescence properties .
  • Food Industry: It enhances the solubility of caffeine in aqueous solutions, making it useful in food products to reduce bitterness .
  • Cosmetics: Incorporated into formulations for its anti-inflammatory properties.

Recent studies have explored the interactions between sodium salicylate and other compounds. For instance, it has been found to influence caffeine solubility significantly. The presence of sodium salicylate alters the self-aggregation behavior of caffeine in solution, enhancing its solubility while reducing bitterness. This interaction is attributed to the hydration dynamics between the sodium and salicylate ions and caffeine molecules .

Furthermore, sodium salicylate's ability to modulate enzymatic activities highlights its potential therapeutic roles beyond traditional pain relief.

Sodium salicylate shares structural similarities with several other compounds within the salicylate family. Here are some notable comparisons:

CompoundStructureUnique Features
Salicylic AcidC₇H₆O₃Precursor to aspirin; used topically for acne treatment
Acetylsalicylic AcidC₉H₈O₄Known as aspirin; widely used NSAID
Methyl SalicylateC₈H₈O₃Used as a topical analgesic for muscle pain
Choline SalicylateC₉H₁₁NO₃Used for oral pain relief; less irritating than aspirin
Aminosalicylic AcidC₇H₇N₃O₃An antitubercular agent used in combination therapies

Sodium salicylate's unique properties lie in its dual role as both an NSAID and a potential alternative for those who cannot tolerate aspirin. Its ability to enhance solubility in food applications further distinguishes it from other compounds within its class.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

DryPowder; Liquid

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

161.02146333 g/mol

Monoisotopic Mass

161.02146333 g/mol

Heavy Atom Count

11

LogP

-1.43 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

WIQ1H85SYP

Related CAS

13639-21-9

GHS Hazard Statements

Aggregated GHS information provided by 413 companies from 16 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 413 companies. For more detailed information, please visit ECHA C&L website;
Of the 15 notification(s) provided by 410 of 413 companies with hazard statement code(s):;
H302 (96.83%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (83.17%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H361 (25.12%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Sodium Salicylate is the sodium salt of salicylic acid. As a nonsteroidal anti-inflammatory drug (NSAID), sodium salicylate irreversibly acetylates cyclooxygenases I and II, thereby inhibiting prostaglandin synthesis and associated inflammation and pain. This agent may also activate mitogen-activated protein kinase (p38MAPK), thereby inducing apoptosis in cancer cells. (NCI04)

MeSH Pharmacological Classification

Anti-Inflammatory Agents, Non-Steroidal

ATC Code

N - Nervous system
N02 - Analgesics
N02B - Other analgesics and antipyretics
N02BA - Salicylic acid and derivatives
N02BA04 - Sodium salicylate

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Prostaglandin synthase [EC:1.14.99.1]
PTGS1 (COX1) [HSA:5742] [KO:K00509]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

54-21-7
90218-97-6

Wikipedia

Sodium_salicylate
Cobalt(III)_oxide

Use Classification

Cosmetics -> Preservative

General Manufacturing Information

Benzoic acid, 2-hydroxy-, sodium salt (1:1): ACTIVE

Dates

Modify: 2023-08-15
1: Cramer K, Schmidt V, Richter A, Fuhrmann H, Abraham G, Krautwald-Junghanns ME. [Investigations on the acute, carrageenan-induced inflammatory reaction and pharmacology of orally administered sodium salicylate in turkeys]. Berl Munch Tierarztl Wochenschr. 2015 May-Jun;128(5-6):240-51. German. PubMed PMID: 26054231.
2: Poźniak B, Grabowski T, Motykiewicz-Pers K, Bobrek K, Rak L, Bobusia K, Gaweł A, Świtała M. Pharmacokinetics of repeated sodium salicylate administration to laying hens: evidence for time dependent increase in drug elimination from plasma and eggs. PLoS One. 2015 Apr 20;10(4):e0123526. doi: 10.1371/journal.pone.0123526. eCollection 2015. PubMed PMID: 25893240; PubMed Central PMCID: PMC4403852.
3: Madathil SK, Karuppagounder SS, Mohanakumar KP. Sodium salicylate protects against rotenone-induced parkinsonism in rats. Synapse. 2013 Aug;67(8):502-14. doi: 10.1002/syn.21658. Epub 2013 Mar 27. PubMed PMID: 23447126.
4: Wickerath M, Singh NP. Additive cytotoxic effects of dihydroartemisinin and sodium salicylate on cancer cells. Anticancer Res. 2014 Jul;34(7):3399-401. PubMed PMID: 24982346.
5: Gales L, Amorim R, Afonso CM, Carvalho F, Dinis-Oliveira RJ. Decreasing the toxicity of paraquat through the complexation with sodium salicylate: Stoichiometric analysis. Toxicology. 2015 Oct 2;336:96-8. doi: 10.1016/j.tox.2015.08.005. Epub 2015 Aug 20. PubMed PMID: 26298007.
6: Liu F, Pauluhn J, Trübel H, Wang C. Single high-dose dexamethasone and sodium salicylate failed to attenuate phosgene-induced acute lung injury in rats. Toxicology. 2014 Jan 6;315:17-23. doi: 10.1016/j.tox.2013.11.005. Epub 2013 Nov 23. PubMed PMID: 24280380.
7: Gholami M, Moradpour F, Semnanian S, Naghdi N, Fathollahi Y. Chronic sodium salicylate administration enhances population spike long-term potentiation following a combination of theta frequency primed-burst stimulation and the transient application of pentylenetetrazol in rat CA1 hippocampal neurons. Eur J Pharmacol. 2015 Nov 15;767:165-74. doi: 10.1016/j.ejphar.2015.10.021. Epub 2015 Oct 22. PubMed PMID: 26481164.
8: Poźniak B, Świtała M, Jaworski K, Okoniewski P, Niewiński P. Comparative pharmacokinetics of acetylsalicylic acid and sodium salicylate in chickens and turkeys. Br Poult Sci. 2013;54(4):538-44. doi: 10.1080/00071668.2013.809403. PubMed PMID: 23906222.
9: Klimek VM, Dolezal EK, Smith L, Soff G, Nimer SD. Phase I trial of sodium salicylate in patients with myelodysplastic syndromes and acute myelogenous leukemia. Leuk Res. 2012 May;36(5):570-4. doi: 10.1016/j.leukres.2011.10.023. Epub 2011 Dec 9. PubMed PMID: 22154022.
10: Bergamasco L, Coetzee JF, Gehring R, Murray L, Song T, Mosher RA. Effect of intravenous sodium salicylate administration prior to castration on plasma cortisol and electroencephalography parameters in calves. J Vet Pharmacol Ther. 2011 Dec;34(6):565-76. doi: 10.1111/j.1365-2885.2011.01269.x. Epub 2011 Feb 9. PubMed PMID: 21303378.
11: He B, Zhao S, Zhang W, Li Y, Han P. Effect of sodium salicylate on oxidative stress and insulin resistance induced by free fatty acids. Hepatobiliary Pancreat Dis Int. 2010 Feb;9(1):49-53. PubMed PMID: 20133229.
12: Poźniak B, Switała M, Bobrek K, Graczyk S, Dzimira S. Adverse effects associated with high-dose acetylsalicylic acid and sodium salicylate treatment in broilers. Br Poult Sci. 2012;53(6):777-83. doi: 10.1080/00071668.2012.745929. PubMed PMID: 23398422.
13: Bau JT, Kurz EU. Structural determinants of the catalytic inhibition of human topoisomerase IIα by salicylate analogs and salicylate-based drugs. Biochem Pharmacol. 2014 Jun 15;89(4):464-76. doi: 10.1016/j.bcp.2014.03.011. Epub 2014 Mar 30. PubMed PMID: 24695359.
14: Liu Y, Li X. Effects of salicylate on voltage-gated sodium channels in rat inferior colliculus neurons. Hear Res. 2004 Jul;193(1-2):68-74. PubMed PMID: 15219321.
15: Chen GD, Manohar S, Salvi R. Amygdala hyperactivity and tonotopic shift after salicylate exposure. Brain Res. 2012 Nov 16;1485:63-76. doi: 10.1016/j.brainres.2012.03.016. Epub 2012 Mar 13. PubMed PMID: 22464181; PubMed Central PMCID: PMC5319430.
16: Morkoç AC, Hurley WL, Whitmore HL, Gustafsson BK. Bovine acute mastitis: effects of intravenous sodium salicylate on endotoxin-induced intramammary inflammation. J Dairy Sci. 1993 Sep;76(9):2579-88. PubMed PMID: 8227658.
17: Hu SS, Mei L, Chen JY, Huang ZW, Wu H. Expression of immediate-early genes in the inferior colliculus and auditory cortex in salicylate-induced tinnitus in rat. Eur J Histochem. 2014 Mar 12;58(1):2294. doi: 10.4081/ejh.2014.2294. PubMed PMID: 24704997; PubMed Central PMCID: PMC3980210.
18: Hurni MA, Noach AB, Blom-Roosemalen MC, de Boer AG, Nagelkerke JF, Breimer DD. Permeability enhancement in Caco-2 cell monolayers by sodium salicylate and sodium taurodihydrofusidate: assessment of effect-reversibility and imaging of transepithelial transport routes by confocal laser scanning microscopy. J Pharmacol Exp Ther. 1993 Nov;267(2):942-50. PubMed PMID: 7504101.
19: Baldridge SL, Coetzee JF, Dritz SS, Reinbold JB, Gehring R, Havel J, Kukanich B. Pharmacokinetics and physiologic effects of intramuscularly administered xylazine hydrochloride-ketamine hydrochloride-butorphanol tartrate alone or in combination with orally administered sodium salicylate on biomarkers of pain in Holstein calves following castration and dehorning. Am J Vet Res. 2011 Oct;72(10):1305-17. doi: 10.2460/ajvr.72.10.1305. PubMed PMID: 21962272.
20: Rutishauser SC, Stone SL. The effect of sodium salicylate on bile secretion in the dog. J Physiol. 1975 Mar;245(3):549-65. PubMed PMID: 1142217; PubMed Central PMCID: PMC1330805.

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